JL66S98Xvh
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JL66S98Xvh involves multiple steps, starting with the preparation of the benzothiazole core. The reaction typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
JL66S98Xvh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: The benzothiazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
JL66S98Xvh has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of JL66S98Xvh involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-N2,N6,N6-tripropyl-2,6-benzothiazole-diamine: (without the hydrochloride group)
2,6-Benzothiazole-diamine derivatives: with different substituents.
Uniqueness
JL66S98Xvh is unique due to its specific tripropylamine groups and the hydrochloride salt form, which confer distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
CAS No. |
1585235-18-2 |
---|---|
Molecular Formula |
C16H30ClN3S |
Molecular Weight |
331.9 g/mol |
IUPAC Name |
(6S)-2-N,6-N,6-N-tripropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C16H29N3S.ClH/c1-4-9-17-16-18-14-8-7-13(12-15(14)20-16)19(10-5-2)11-6-3;/h13H,4-12H2,1-3H3,(H,17,18);1H/t13-;/m0./s1 |
InChI Key |
XTZWJSQXQNZUHH-ZOWNYOTGSA-N |
Isomeric SMILES |
CCCNC1=NC2=C(S1)C[C@H](CC2)N(CCC)CCC.Cl |
Canonical SMILES |
CCCNC1=NC2=C(S1)CC(CC2)N(CCC)CCC.Cl |
Origin of Product |
United States |
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